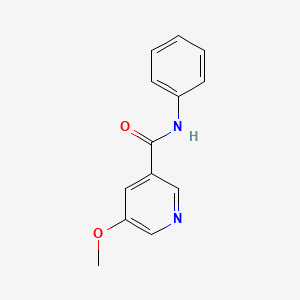

5-Methoxy-N-phenylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-7-10(8-14-9-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZHMRPQYHZDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673838 | |

| Record name | 5-Methoxy-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-84-1 | |

| Record name | 5-Methoxy-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 5-Methoxy-N-phenylnicotinamide

An In-Depth Technical Guide to the Synthesis and Purification of 5-Methoxy-N-phenylnicotinamide

This compound (CAS No. 1138443-84-1) is a substituted nicotinamide derivative.[1][2] Nicotinamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The N-phenylnicotinamide scaffold, in particular, serves as a core structure in various pharmacologically active agents. The methoxy substituent on the pyridine ring modifies the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.

This guide provides a comprehensive, technically-grounded framework for the laboratory-scale synthesis and subsequent purification of this compound. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just procedural steps but also the underlying scientific rationale for key decisions in the workflow. The methodologies described are structured to ensure high purity and verifiable product identity, adhering to the principles of robust chemical synthesis.

PART 1: A Robust Synthetic Pathway via Acyl Chloride Intermediate

The most direct and reliable method for constructing the amide bond in this compound is through the coupling of 5-methoxynicotinic acid and aniline. While direct amidation using coupling agents is a valid strategy, the formation of an acyl chloride intermediate is a classic, high-yielding, and cost-effective approach.[3][] This two-step, one-pot strategy involves:

-

Activation of the Carboxylic Acid: 5-methoxynicotinic acid is converted to its highly reactive acyl chloride derivative, 5-methoxynicotinoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted in situ with aniline. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction, a variation of the Schotten-Baumann reaction, forms the desired amide bond and releases hydrochloric acid (HCl) as a byproduct.[3] A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl, driving the reaction to completion.

This pathway is chosen for its efficiency and the high reactivity of the acyl chloride intermediate, which readily couples with the weakly nucleophilic aniline.[5]

Chemical Reaction Pathway

Caption: Synthetic route for this compound.

PART 2: Experimental Protocol - Synthesis

This protocol details the synthesis of this compound from 5-methoxynicotinic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Methoxynicotinic Acid | 153.14 | 5.00 g | 32.6 |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.5 mL (5.7 g) | 48.2 (1.5 eq) |

| Aniline | 93.13 | 3.0 mL (3.06 g) | 32.9 (1.0 eq) |

| Triethylamine (TEA) | 101.19 | 5.5 mL (3.95 g) | 39.1 (1.2 eq) |

| Dichloromethane (DCM) | - | ~150 mL | - |

| Saturated NaHCO₃ (aq) | - | ~100 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxynicotinic acid (5.00 g, 32.6 mmol).

-

Acyl Chloride Formation: Add 50 mL of dichloromethane (DCM) to the flask. While stirring, slowly add thionyl chloride (3.5 mL, 48.2 mmol) dropwise at room temperature.

-

Causality Note: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which can be vented through a scrubber. Using it in excess ensures the complete conversion of the starting material.

-

-

Reaction Monitoring (Activation): Gently heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution. After reflux, allow the solution to cool to room temperature.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next step. Re-dissolve the resulting crude acyl chloride residue in 50 mL of fresh, dry DCM.

-

Amide Coupling: Cool the solution of 5-methoxynicotinoyl chloride in an ice bath to 0°C. In a separate beaker, prepare a solution of aniline (3.0 mL, 32.9 mmol) and triethylamine (5.5 mL, 39.1 mmol) in 50 mL of DCM.

-

Addition of Amine: Add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

-

Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction. Triethylamine is a non-nucleophilic base that scavenges the HCl produced, preventing the protonation of aniline (which would render it unreactive) and driving the equilibrium towards the product.[3]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities) and 50 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as an off-white or pale-yellow solid.

PART 3: Purification Strategy and Protocol

The primary impurities in the crude product are likely unreacted starting materials, excess reagents, and side-products. Recrystallization is an exceptionally effective method for purifying crystalline solids like this compound.[6]

The Principle of Recrystallization: The core principle is to find a solvent (or solvent pair) in which the desired compound has high solubility at an elevated temperature but low solubility at a low temperature.[6] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Solvent Selection: For a moderately polar molecule like this compound, a polar protic solvent like ethanol or isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane, is a good starting point. For this guide, we will use isopropanol.

Experimental Protocol - Purification by Recrystallization

-

Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring until it begins to boil.

-

Achieving Saturation: Continue adding small portions of hot isopropanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. If used, the charcoal must be removed by hot filtration through a fluted filter paper.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the final mass and calculate the percentage yield.

PART 4: Product Characterization and Quality Control

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is necessary.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product.[7] A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically effective for this class of compounds. The purity is determined by the area percentage of the main product peak. A purity of >98% is generally considered good for research purposes.

-

Structural Verification (NMR & MS):

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methoxy group protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (228.25 g/mol ).[8][9] Techniques like electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 229.25.

-

-

Melting Point: A sharp melting point range for the purified solid indicates high purity.

PART 5: Workflow and Data Summary

Overall Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

- PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.

- SIELC Technologies. Separation of Nicotinamide and Related Substances.

- National Institutes of Health (NIH). Affinity chromatography of nicotinamide–adenine dinucleotide-linked dehydrogenases on immobilized derivatives of the dinucleotide.

- SINFOO. This compound.

- Google Patents. Process for the purification of nicotinic acid amide I.

- Google Patents. Purification of nicotinamide.

- Matrix Scientific. This compound.

- ResearchGate. The purification of nicotinamide nucleotide dependent dehydrogenases on immobilized cofactors.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.

- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.

- PubChem. 5-(2-Methoxy-5-methylphenyl)nicotinic acid.

- RSC Publishing. Analytical Methods.

- 深圳市迪克曼科技开发有限公司. This compound - CAS:1138443-84-1.

- ChemBK. This compound.

- PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.

- Organic Chemistry Portal. Amide synthesis by acylation.

- SciSpace. Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution.

- Chemistry LibreTexts. 24.3: Synthesis of Amides.

- PubMed. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species.

- Synthesis and Characterization of some Anilines Oxidative Coupling Products.

- MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

- ResearchGate. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.

- Fisher Scientific. Amide Synthesis.

- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.

- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- BLD Pharm. 5-Methoxy-2-methylnicotinamide.

- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.

- PubMed. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation.

- National Institutes of Health (NIH). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.

- Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- Google Patents. Method for preparing tryptamine derivatives.

- National Institutes of Health (NIH). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions.

- MAPS - Psychedelic Bibliography. Analytical methods for psychoactive N,N-dialkylated tryptamines.

- PubMed Central. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.

- Google Patents. Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.

- Chemistry LibreTexts. 24.8: Reactions of Arylamines.

- ResearchGate. Does anyone have experience with amide coupling reaction of aniline?.

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 1138443-84-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Amide Synthesis [fishersci.it]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - CAS:1138443-84-1 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-N-phenylnicotinamide

Introduction: The Growing Importance of Nicotinamide Derivatives in Drug Discovery

Nicotinamide and its derivatives represent a class of compounds with significant and diverse biological activities. As essential components of the coenzymes NAD+ and NADP+, they play a crucial role in a multitude of cellular redox reactions.[1] The scientific community has increasingly focused on synthesizing and characterizing novel nicotinamide derivatives due to their potential as therapeutic agents. Research has demonstrated their efficacy as fungicidal agents, and they are being actively investigated for their anticancer and immunomodulatory properties.[1][2][3] The biological activity of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore a critical prerequisite for the rational design and development of new drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of a novel nicotinamide derivative, 5-Methoxy-N-phenylnicotinamide. We will delve into both in silico predictive methods and established experimental protocols for determining its key characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

In Silico Prediction of Physicochemical Properties

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating the physicochemical properties of a novel compound. These predictions are invaluable for prioritizing candidates for synthesis and further experimental evaluation. For this compound (SMILES: COc1cc(cnc1)C(=O)Nc1ccccc1), we have utilized the SwissADME web tool to generate a profile of its key properties.[4][5]

Predicted Physicochemical Properties of this compound

The following table summarizes the computationally predicted physicochemical properties of this compound.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 228.25 g/mol | SwissADME |

| Melting Point | 135.5 °C | AAT Bioquest Melting Point Predictor[6] |

| logP (Octanol/Water) | 2.39 | iLOGP (SwissADME) |

| Water Solubility (logS) | -3.01 | ESOL (SwissADME) |

| Aqueous Solubility | 1.54e-03 mol/L, 3.51e-01 g/L | SwissADME |

| pKa (Most Basic) | 3.26 | MolGpKa[2] |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

The Rationale Behind Computational Predictions

-

Molecular Weight: This fundamental property is calculated from the compound's molecular formula (C13H12N2O2). It is a critical parameter in Lipinski's Rule of Five, which provides a guideline for drug-likeness.

-

Melting Point: The prediction of a compound's melting point is complex, as it is influenced by intermolecular forces and crystal packing. The AAT Bioquest Melting Point Predictor utilizes a regression-based, gradient boosting model that analyzes the SMILES string to approximate the melting point based on similar compounds.[6]

-

logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for its ability to cross cell membranes. The iLOGP method employed by SwissADME is a physics-based approach that calculates the free energies of solvation in n-octanol and water.[4]

-

Water Solubility (logS): Aqueous solubility is a key determinant of a drug's absorption and distribution. The ESOL (Estimated SOLubility) model predicts solubility based on the compound's structure.[4] The predicted logS of -3.01 indicates that this compound is moderately soluble in water.

-

pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. The MolGpKa web server utilizes a graph-convolutional neural network to predict pKa values by learning chemical patterns related to ionization.[2] The predicted basic pKa of 3.26 suggests that the pyridine nitrogen is weakly basic.

Experimental Determination of Physicochemical Properties

While computational predictions are a valuable starting point, experimental determination of physicochemical properties is essential for accurate characterization of a new chemical entity. The following sections provide detailed, step-by-step protocols for the key experiments.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress the melting point and broaden the melting range. This protocol describes the capillary method using a melting point apparatus.[7][8]

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Take a capillary tube and seal one end by holding it in the outer part of a Bunsen burner flame until the glass melts and closes.

-

Press the open end of the capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the predicted melting point (approximately 135°C).

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample and capillary tube at least twice to ensure reproducibility.

-

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent (in this case, water) and then measuring the concentration of the dissolved solute.[9][10][11]

Experimental Workflow for Solubility Determination ```dot graph TD { A[Start: Add excess this compound to a known volume of water] --> B{Equilibrate the mixture}; B --> C[Separate the solid and liquid phases]; C --> D{Analyze the concentration of the supernatant}; D --> E[End: Calculate the solubility]; subgraph Legend direction LR Start_Node[Start/End] Process_Node{Process} end style Start_Node fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Process_Node fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Workflow for the shake-flask logP determination method.

Protocol:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of this compound in one of the pre-saturated phases.

-

-

Partitioning:

-

Add a known volume of the stock solution to a separatory funnel or a vial containing a known volume of the other pre-saturated phase.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the mixture to stand undisturbed until the two phases have completely separated.

-

-

Phase Separation and Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in Octanol] / [Concentration in Water]

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

-

Plausible Synthetic Route

The synthesis of N-aryl nicotinamides can be achieved through the amidation of a nicotinic acid derivative with an aniline. A plausible synthetic route for this compound is outlined below. [3] Scheme 1: Synthesis of this compound

Caption: Plausible two-step synthesis of this compound.

Synthetic Protocol:

-

Formation of the Acid Chloride: 5-Methoxynicotinic acid is converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically carried out in an inert solvent.

-

Amide Coupling: The resulting 5-methoxynicotinoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. This reaction forms the desired amide, this compound. The product can then be purified by standard techniques such as recrystallization or column chromatography.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, encompassing both computational predictions and detailed experimental protocols. The presented data and methodologies offer a solid foundation for further research and development of this and other novel nicotinamide derivatives.

The predicted properties of this compound suggest that it possesses drug-like characteristics, making it an interesting candidate for further biological evaluation. Future work should focus on the experimental validation of the predicted physicochemical properties. Furthermore, exploring the structure-activity relationships of a series of related analogues will be crucial in optimizing the biological activity and ADME profile of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the advancement of nicotinamide-based therapeutics.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 19, 2026, from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Retrieved January 19, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3163. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed, 7, 42717. [Link]

-

Royal Society of Chemistry. (n.d.). Propersea (Property Prediction). Retrieved January 19, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 19, 2026, from [Link]

-

bio.tools. (n.d.). SwissADME. Retrieved January 19, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 19, 2026, from [Link]

-

ScienceDirect. (2023). SwissADME: Significance and symbolism. Retrieved January 19, 2026, from [Link]

-

protocols.io. (2023). LogP / LogD shake-flask method. Retrieved January 19, 2026, from [Link]

-

Informer Technologies, Inc. (2023). ChemAxon Marvin Suite. Retrieved January 19, 2026, from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 19, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved January 19, 2026, from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved January 19, 2026, from [Link]

-

Zhang, Y., et al. (2019). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 24(12), 2264. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved January 19, 2026, from [Link]

-

Gehring, W. (2004). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Dermatology, 208(1), 8-12. [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved January 19, 2026, from [Link]

-

ChemAxon. (n.d.). First Generation Marvin Software. Retrieved January 19, 2026, from [Link]

-

BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Retrieved January 19, 2026, from [Link]

-

Randall, C. J., et al. (2006). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4571. [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

ChemAxon. (n.d.). MarvinSketch Downloads. Retrieved January 19, 2026, from [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]

-

Li, Y., et al. (2022). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 12(1), 123-130. [Link]

-

Lin, X., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]

-

Stark, M. S., et al. (2019). VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. Nucleic Acids Research, 47(W1), W293-W297. [Link]

-

University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

Sources

- 1. revvitysignals.com [revvitysignals.com]

- 2. MolGpKa [xundrug.cn]

- 3. MoKa - pKa modelling [moldiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 7. chemaxon.com [chemaxon.com]

- 8. chemaxon.com [chemaxon.com]

- 9. ICM User's Guide: Protonation States vs pH [molsoft.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

5-Methoxy-N-phenylnicotinamide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-N-phenylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential biological activities, offering a foundational resource for researchers in the field.

Core Identification: CAS Number and Molecular Structure

This compound is identified by the CAS Number 1138443-84-1 .[1][2] Its molecular formula is C13H12N2O2 , corresponding to a molecular weight of 228.25 g/mol .[1][3]

The molecular structure consists of a pyridine ring substituted with a methoxy group at the 5-position and an N-phenylcarboxamide group at the 3-position.

Figure 1: 2D Molecular Structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 5-methoxynicotinic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard organic synthesis techniques for amide formation.

Step 1: Synthesis of 5-Methoxynicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxynicotinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methoxynicotinoyl chloride, a reactive intermediate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-methoxynicotinoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere.

-

In a separate beaker, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equivalents) in the same anhydrous solvent.

-

Cool the acyl chloride solution to 0 °C using an ice bath.

-

Slowly add the aniline solution to the acyl chloride solution dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess aniline and base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely published. The following table presents predicted values based on its structure, which are valuable for guiding experimental design and formulation development.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 228.25 g/mol | Calculation |

| LogP | 2.5 - 3.0 | Estimation from similar structures |

| Topological Polar Surface Area (TPSA) | 52.5 Ų | Calculation |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 3 | Calculation |

| Rotatable Bonds | 2 | Calculation |

| pKa (most acidic) | ~12.5 (amide N-H) | Estimation |

| pKa (most basic) | ~3.5 (pyridine N) | Estimation |

These predicted properties suggest that this compound is a moderately lipophilic compound with good potential for oral bioavailability, adhering to Lipinski's rule of five.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in the public domain, the nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs. The introduction of a 5-methoxy group and an N-phenyl substituent can significantly modulate the pharmacological profile.

Rationale for Biological Interest

-

Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes. For instance, some have shown potential as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, suggesting potential antifungal applications.

-

Anticancer Activity: The nicotinamide core is found in several anticancer agents. The antiproliferative activity of such compounds is often linked to their ability to interfere with cellular signaling pathways or induce apoptosis.

-

CNS Activity: The structural similarity to nicotinamide, a precursor to NAD+, suggests potential roles in neuroprotection and modulation of neurological pathways.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

Caption: Hypothesized biological targets and mechanisms of action for this compound.

Further experimental validation through in vitro and in vivo screening is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Analytical Characterization

For researchers synthesizing or working with this compound, a suite of analytical techniques would be essential for structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amide N-H proton.

-

¹³C NMR would provide signals for all 13 carbon atoms, including the carbonyl carbon of the amide and the carbons of the two aromatic rings.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretch of the methoxy group (around 1250 and 1050 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 228, with characteristic fragmentation patterns corresponding to the loss of the phenylamino or methoxy groups.

Conclusion

This compound is a nicotinamide derivative with potential for further investigation in drug discovery. This guide has provided its core identification, a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities. The information presented herein serves as a valuable starting point for researchers and scientists interested in exploring the therapeutic applications of this and related compounds. Further empirical studies are warranted to fully characterize its properties and biological profile.

References

Sources

The Emerging Therapeutic Potential of 5-Methoxy-N-phenylnicotinamide: A Preliminary Biological Activity Profile

Abstract

Nicotinamide and its derivatives represent a burgeoning field in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological activities of a novel derivative, 5-Methoxy-N-phenylnicotinamide. While direct studies on this specific molecule are nascent, this document synthesizes data from structurally related compounds to project its potential as a therapeutic agent. We delve into its probable synthesis, predicted cytotoxic, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and in silico analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel nicotinamide analogs.

Introduction: The Rationale for this compound

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes NAD+ and NADP+. Beyond its physiological role, the nicotinamide scaffold has proven to be a versatile platform for the development of pharmacologically active agents. The addition of various functional groups to the nicotinamide core has led to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The introduction of a methoxy group at the 5-position of the pyridine ring and an N-phenyl substituent on the amide nitrogen in this compound is a deliberate design choice. The methoxy group is known to enhance the pharmacological properties of many compounds, including some anticancer agents.[3] The N-aryl substitution on the nicotinamide backbone has been shown to be crucial for the cytotoxic activity of several derivatives.[4] This strategic combination of moieties suggests that this compound is a promising candidate for exhibiting potent biological effects.

This whitepaper will, therefore, explore the anticipated biological activities of this compound, drawing parallels from existing literature on analogous compounds. We will outline a plausible synthetic route and provide detailed methodologies for assessing its preliminary biological profile.

Proposed Synthesis of this compound

While a specific, published synthesis for this compound is not yet available, a logical and efficient synthetic pathway can be proposed based on established methods for creating N-substituted nicotinamides.[4][5] The most probable approach involves the coupling of a 5-methoxynicotinoyl derivative with aniline.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Activation of 5-Methoxynicotinic Acid:

-

To a solution of 5-methoxynicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

The reaction mixture is then refluxed for 2-4 hours until the evolution of HCl gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-methoxynicotinoyl chloride.

-

-

Coupling Reaction:

-

The crude 5-methoxynicotinoyl chloride is dissolved in anhydrous DCM.

-

To this solution, a mixture of aniline (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in DCM is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

-

Predicted Biological Activity: An Evidence-Based Approach

Based on the extensive research on nicotinamide derivatives, this compound is anticipated to exhibit a range of biological activities. The following sections explore the most probable therapeutic potentials, supported by data from structurally similar compounds.

Cytotoxic and Anticancer Activity

A significant body of evidence points to the cytotoxic potential of nicotinamide derivatives against various cancer cell lines.[4][5][6] The presence of an N-aryl group is often associated with enhanced anticancer activity. For instance, several N-substituted nicotinamides have demonstrated potent inhibitory effects on cancer cell proliferation.[7]

Hypothesized Mechanism of Action:

The anticancer activity of nicotinamide derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[3][6] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as nicotinamide phosphoribosyltransferase (NAMPT).[8]

Data from Analogous Compounds:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-acetylphenyl)nicotinamide derivative | HCT-116 | 15.4 | [7] |

| N-(4-acetylphenyl)nicotinamide derivative | HepG2 | 9.8 | [7] |

| Nicotinamide-based diamide (4d) | NCI-H460 | 4.07 (µg/mL) | [5] |

| Methoxycoumarin derivative (Compound 6) | MCF-7 | 6.621 | [3] |

| Methoxycoumarin derivative (Compound 6) | MDA-MB-231 | 9.62 | [3] |

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Cytotoxicity [9][10]

-

Cell Culture and Seeding:

-

Maintain the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

-

Anti-inflammatory Activity

Nicotinamide and its derivatives have been reported to possess anti-inflammatory properties.[1][11] This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes.

Hypothesized Mechanism of Action:

The anti-inflammatory effects of nicotinamides may be mediated through the inhibition of the transcription factor NF-κB, which plays a crucial role in the inflammatory response.[11] Inhibition of NF-κB can lead to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12]

Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Induction of Inflammation and Treatment:

-

Seed the cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL).

-

-

Measurement of Nitric Oxide (NO) Production:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

-

Measurement of Pro-inflammatory Cytokines:

-

Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Antimicrobial Activity

Several nicotinamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][13][14]

Hypothesized Mechanism of Action:

The antimicrobial mechanisms of nicotinamide derivatives are not fully elucidated but may involve the disruption of microbial cell walls or the inhibition of essential enzymes.[14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Microbial Inoculum:

-

Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

-

Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the appropriate broth in a 96-well microplate.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Conclusion and Future Directions

This compound emerges as a molecule of significant interest, with a strong theoretical basis for possessing potent cytotoxic, anti-inflammatory, and antimicrobial activities. The structural features of this compound, namely the 5-methoxy and N-phenyl substitutions on the nicotinamide core, are well-precedented in the medicinal chemistry literature for enhancing biological efficacy.

The proposed synthetic route offers a straightforward and adaptable method for the preparation of this compound, enabling further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the preliminary in vitro evaluation of its biological properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Confirmation of its predicted activities through the described assays will be the first crucial step. Subsequent studies should aim to elucidate its precise mechanisms of action, including its effects on specific cellular pathways and molecular targets. In vivo studies in relevant animal models will be essential to assess its therapeutic potential and pharmacokinetic profile. The exploration of this compound and its analogs holds the promise of uncovering novel therapeutic agents for a range of diseases.

References

-

Synthesis of Nicotinamide Derivatives Having a Hydroxy-Substituted Benzene Ring and the Influence of Their Structures on the Apoptosis-Inducing Activity Against Leukemia Cells. (2025). ResearchGate. [Link]

- CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.).

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

-

Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. (2017). Chemistry Central Journal. [Link]

-

Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. (2012). PubMed. [Link]

-

Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006). Archiv der Pharmazie. [Link]

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). ResearchGate. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

-

Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. (2019). ResearchGate. [Link]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Scientific Reports. [Link]

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. (2022). ChemRxiv. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. [Link]

-

Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4-. (2023). ResearchGate. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). Current Medicinal Chemistry. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. (2023). Molecules. [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). Molecules. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Journal of Fungi. [Link]

-

Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (2020). Cancers. [Link]

-

Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2024). Toxics. [Link]

-

The Use of Nutritional Interventions to Enhance Genomic Stability in Mice and Delay Aging. (2024). Nutrients. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

Sources

- 1. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 5-Methoxy-N-phenylnicotinamide

This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound 5-Methoxy-N-phenylnicotinamide. As a member of the nicotinamide family, a class of compounds with diverse and significant biological activities, a systematic and logically tiered screening approach is paramount to elucidating its therapeutic potential. Nicotinamides, including the well-known niacinamide, are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and signaling.[1][2] Consequently, synthetic analogs of nicotinamide are of significant interest in drug discovery for their potential to modulate these fundamental cellular processes.

The proposed screening cascade is designed to first assess the compound's general cytotoxic and anti-proliferative effects, followed by a deeper investigation into potential mechanisms of action, drawing from the known activities of structurally related N-phenylnicotinamides and other nicotinamide derivatives.[3] This structured approach will enable researchers to efficiently identify the most promising therapeutic avenues for this compound.

Part 1: Foundational Viability and Cytotoxicity Assessment

The initial phase of screening aims to establish the fundamental impact of this compound on cell viability and proliferation. This baseline data is crucial for determining appropriate concentration ranges for subsequent, more targeted assays and for identifying potential cytotoxic liabilities.

Experimental Workflow: Foundational Screening

Caption: Tiered approach for initial viability and proliferation screening.

Protocol 1: Dose-Response Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., T47D breast cancer, A375 melanoma, HCT-116 colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][4][5]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is essential for determining if the anti-proliferative effects of the compound are due to cell cycle arrest at a specific phase.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would suggest cell cycle arrest.[4]

| Parameter | Expected Outcome for an Active Compound |

| IC50 (MTT Assay) | A potent compound would exhibit a low micromolar or nanomolar IC50 value. |

| Cell Cycle Analysis | Accumulation of cells in G1 or G2/M phase, indicating cell cycle arrest.[4] |

| Colony Formation | Reduction in the number and size of colonies formed. |

Part 2: Mechanistic Elucidation of Anti-Cancer Activity

Based on the activities of similar nicotinamide analogs, a logical next step is to investigate pathways commonly modulated by this class of compounds, such as apoptosis induction and inhibition of key cellular enzymes.

Investigative Pathways for Nicotinamide Analogs

Caption: Key pathways to investigate for mechanistic insights.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations for 24 hours.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence indicates the induction of apoptosis.[3]

Protocol 4: In Vitro SIRT2 Activity Assay

Given that nicotinamide is a known inhibitor of sirtuins, assessing the effect of this compound on sirtuin activity is a rational step.[4]

Methodology:

-

Reaction Setup: In a 96-well plate, add purified SIRT2 enzyme, NAD+, and a fluorogenic substrate.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: A decrease in fluorescence indicates inhibition of SIRT2 activity. The EC50 value for inhibition can be calculated.[4]

| Assay | Potential Positive Result | Implication |

| Caspase-Glo® 3/7 | Dose-dependent increase in luminescence. | Induction of apoptosis via the executioner caspases.[3] |

| Annexin V/PI Staining | Increase in the percentage of Annexin V positive cells. | Confirmation of apoptosis and differentiation from necrosis. |

| SIRT2 Activity Assay | Dose-dependent decrease in fluorescence. | Potential mechanism of action through sirtuin inhibition.[4] |

| VEGFR-2 Kinase Assay | Inhibition of VEGFR-2 kinase activity with a low IC50 value. | Potential anti-angiogenic activity.[5] |

| ALKBH2 Demethylase Assay | Inhibition of ALKBH2 demethylase activity. | Potential role in epigenetic regulation and DNA repair modulation.[6] |

Part 3: Exploring Neuroprotective Potential

Nicotinamide has been investigated for its neuroprotective properties, partly through its role in NAD+ synthesis, which is crucial for neuronal health and mitigating oxidative stress.[2] Therefore, it is prudent to explore if this compound exhibits similar neuroprotective effects.

Experimental Workflow: Neuroprotection Assays

Caption: Workflow for assessing neuroprotective activity.

Protocol 5: Reactive Oxygen Species (ROS) Detection Assay (DCFDA)

This assay measures the levels of intracellular reactive oxygen species, which are key mediators of oxidative stress-induced cell death.[4]

Methodology:

-

Cell Culture and Staining: Culture a neuronal cell line (e.g., SH-SY5Y) and incubate with 25 µM DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) for 45 minutes at 37°C.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a known stressor, such as hydrogen peroxide (H2O2) or tert-Butyl Hydrogen Peroxide (TBHP), and incubate for a further 6 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: A reduction in fluorescence in the compound-treated, stressed cells compared to the stressed-only cells indicates a reduction in ROS levels and a potential antioxidant effect.[4]

Conclusion

This in-depth technical guide outlines a rational and comprehensive in vitro screening strategy for this compound. By systematically progressing from broad phenotypic assays to more specific mechanistic studies, researchers can efficiently characterize the biological activity of this novel compound. The proposed workflows and protocols provide a solid foundation for uncovering its potential as a therapeutic agent in oncology, neuroprotection, or other disease areas where modulation of nicotinamide-related pathways is beneficial. The insights gained from this screening cascade will be instrumental in guiding future lead optimization and preclinical development efforts.

References

- Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (Source: Vertex AI Search)

-

Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (Source: PubMed, [Link])

-

Nicotinamide | Active Pharmaceutical Ingredients. (Source: Bayview Pharmacy, [Link])

-

Nicotinamide inhibits melanoma in vitro and in vivo. (Source: PubMed Central - NIH, [Link])

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (Source: Asian Journal of Chemistry, [Link])

-

Nicotinamide | C6H6N2O | CID 936. (Source: PubChem - NIH, [Link])

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (Source: PubMed Central, [Link])

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (Source: PubMed, [Link])

Sources

- 1. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Methoxy-N-phenylnicotinamide

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 5-Methoxy-N-phenylnicotinamide, a nicotinamide derivative of research interest. We will explore the causal relationships behind experimental designs for solubility and stability profiling, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical methodologies necessary to build a robust data package for this compound, ensuring scientific integrity and accelerating the development timeline.

Introduction: The Crucial Role of Pre-formulation Studies

This compound is a molecule featuring a substituted pyridine ring linked to an aniline moiety via an amide bond. This structure presents specific challenges and considerations for drug development. The pyridine nitrogen is weakly basic, suggesting a pH-dependent solubility, while the amide bond is susceptible to hydrolysis under certain conditions. Therefore, a comprehensive analysis of its solubility and stability is not merely a data-gathering exercise; it is a critical step that informs every subsequent stage of development, from formulation design to determining storage conditions and shelf-life.[1][2]

This guide will detail the necessary studies to:

-

Determine the intrinsic and pH-dependent aqueous solubility.

-

Assess solubility in physiologically relevant media to predict in vivo dissolution.

-

Identify potential degradation pathways through forced degradation (stress testing).[1][3]

-

Establish a stability-indicating analytical method for accurate quantification.

-

Evaluate the solid-state and solution-state stability under various environmental conditions.

The methodologies presented herein are grounded in principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6]

Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, it is essential to determine key physicochemical parameters that govern the compound's behavior.

-

pKa (Ionization Constant): The pyridine ring nitrogen in this compound is expected to have a pKa in the acidic range. This value is critical as it dictates the pH at which the compound transitions between its neutral and ionized forms. The ionized (protonated) form is generally much more water-soluble than the neutral form.[7] Potentiometric titration is the gold-standard method for pKa determination.[8]

-

LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) across a pH range indicate the compound's lipophilicity. This parameter influences solubility, permeability, and potential for formulation in lipid-based systems.

-

Melting Point & Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), the melting point provides information on the purity and solid-state energy of the crystal lattice. DSC can also reveal polymorphisms, which can have different solubility and stability profiles.

Comprehensive Solubility Profiling

Aqueous solubility is a primary determinant of a drug's oral bioavailability. A compound is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10]

Experimental Workflow for Solubility Assessment

The following diagram outlines a systematic approach to solubility profiling.

Caption: A systematic workflow for determining the solubility of this compound.

Protocol: pH-Dependent Equilibrium Solubility

Rationale: This experiment determines the thermodynamic solubility of the compound across the physiological pH range of the gastrointestinal tract. The "shake-flask" method is the definitive technique for this purpose.[11]

Methodology:

-

Media Preparation: Prepare buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by regulatory guidelines.[9]

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume of each buffer. The amount should be enough to ensure that solid material remains undissolved at equilibrium, confirming saturation.

-

Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C.[10] Allow the suspension to equilibrate for a sufficient duration (e.g., 24-48 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[9]

-

Sample Analysis: After equilibration, withdraw an aliquot and immediately filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[11]

Protocol: Solubility in Biorelevant Media

Rationale: Standard buffers do not account for the presence of bile salts and phospholipids in the gut, which can significantly enhance the solubility of lipophilic compounds.[12] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate in vitro prediction of in vivo dissolution.[13][14][15]

Methodology:

-

Media Preparation: Prepare FaSSIF (pH ~6.5) and FeSSIF (pH ~5.0) according to established recipes.[13][16] These media contain sodium taurocholate and lecithin to mimic intestinal fluid.[13][15]

-

Solubility Determination: Perform the shake-flask method as described in section 3.2, using FaSSIF and FeSSIF as the solvents at 37 °C.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

| Medium | pH | Solubility (mg/mL) | Calculated Dose/Solubility Volume (mL) |

| 0.1 N HCl | 1.2 | Hypothetical Value | Hypothetical Value |

| Acetate Buffer | 4.5 | Hypothetical Value | Hypothetical Value |

| Phosphate Buffer | 6.8 | Hypothetical Value | Hypothetical Value |

| FaSSIF | 6.5 | Hypothetical Value | Hypothetical Value |

| FeSSIF | 5.0 | Hypothetical Value | Hypothetical Value |

| Calculated based on a hypothetical highest single therapeutic dose. |

Interpretation: The pH-solubility profile will reveal the impact of the pyridine moiety's ionization on solubility. A significant increase in solubility at lower pH is expected. The data from biorelevant media will indicate any potential for food effects on absorption. This integrated data set is used to assign a Biopharmaceutics Classification System (BCS) class to the drug.[17]

Comprehensive Stability Profiling

Stability testing is essential to identify degradation products and determine the intrinsic stability of the molecule.[18] The cornerstone of this effort is a forced degradation study, which intentionally exposes the drug to harsh conditions to accelerate decomposition.[1][2][19] The insights gained are crucial for developing a stability-indicating analytical method—a method capable of separating the intact drug from all its degradation products.[20][21][22][23]

Potential Degradation Pathway: Amide Hydrolysis

The N-phenylnicotinamide structure contains an amide linkage, which is a primary target for hydrolytic degradation under both acidic and basic conditions.[24][25][26]

Caption: Primary hydrolytic degradation pathway for this compound.

The mechanism involves nucleophilic attack on the carbonyl carbon, which is catalyzed by acid (protonation of the carbonyl oxygen) or base (direct attack by hydroxide).[27][28]

Protocol: Forced Degradation (Stress Testing)

Rationale: To intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method.[3][29] The goal is to achieve a target degradation of 5-20%.[1]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the drug substance (both solid and in solution) to the following conditions in parallel. A control sample (unstressed) must be analyzed alongside.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60-80 °C.[19]

-

Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Photostability: Expose the solid powder and solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light, as per ICH Q1B guidelines.[30][31][32][33]

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.

-

Sample Quenching: For acid/base hydrolysis, neutralize the samples before HPLC analysis to prevent further degradation on the column.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradant peaks and any peaks from the stress agents. A photodiode array (PDA) detector is highly recommended to assess peak purity.[23][34]

Data Presentation and Interpretation

Summarize the forced degradation results in a table.

| Stress Condition | Duration / Temp | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |

| Control (t=0) | - | 100.0 | < 0.1 | - |

| 0.1 N HCl | 24h / 80°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 N NaOH | 8h / 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂ | 24h / RT | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Light (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Heat (Solid) | 72h / 80°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |